1-(1H-Pyrazol-3-yl)cyclopropan-1-amine
Description
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine is a bicyclic compound featuring a cyclopropane ring directly bonded to an amine group and a 1H-pyrazole heterocycle. This structure combines the rigidity of the cyclopropane moiety with the aromatic and hydrogen-bonding capabilities of pyrazole, making it a valuable building block in medicinal chemistry and agrochemical research. For example, N-methyl-1-(1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride (Mol. formula: ~C₇H₁₂Cl₂N₄, Mol. weight: 210.11) is noted as a key intermediate in drug discovery .
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
1-(1H-pyrazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3/c7-6(2-3-6)5-1-4-8-9-5/h1,4H,2-3,7H2,(H,8,9) |
InChI Key |
BPVJOUUTRZTKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production methods for 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ruthenium or copper can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield pyrazole derivatives with different substituents, while substitution reactions can introduce new functional groups to the amine .
Scientific Research Applications
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane moiety may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their modifications, and physicochemical properties:
*Calculated based on analog data.
Key Observations :
Biological Activity
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring linked to a cyclopropanamine structure. Its molecular formula is , with a molecular weight of 150.18 g/mol. The unique structural characteristics contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The mechanism of action involves the inhibition of cell wall synthesis and disruption of membrane integrity, leading to cell lysis .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest, primarily through the modulation of apoptotic pathways involving caspases .
The biological activity of 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine is largely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .
- Receptor Binding : It acts on various receptors, potentially modulating signaling pathways that lead to physiological responses relevant to its therapeutic effects.
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine:
- Study on Antimicrobial Derivatives : A series of derivatives were synthesized and evaluated for their antimicrobial properties. The study found that modifications on the pyrazole ring significantly enhanced activity against resistant strains.
- Cancer Cell Proliferation Study : A recent investigation assessed the effects of this compound on cancer cell lines, demonstrating a dose-dependent inhibition of cell growth, with enhanced effects observed in combination with established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclopropanation of pyrazole derivatives using copper-catalyzed cross-coupling reactions. For example, cyclopropanamine can react with iodopyrazole intermediates in the presence of cesium carbonate and copper(I) bromide in dimethyl sulfoxide at 35°C for 48 hours . Yield optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of cyclopropanamine) and purification via chromatography (e.g., ethyl acetate/hexane gradient).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and cyclopropane ring integrity. For example, cyclopropane protons typically resonate at δ 1.2–1.5 ppm in CDCl₃ .
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles (e.g., cyclopropane C–C bonds ~1.51 Å). SHELX programs are robust for handling high-resolution data and twinned crystals .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error (e.g., [M+H] at m/z 215.1302) .
Q. What safety protocols are essential when handling 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., dimethyl sulfoxide solvent) .
- Emergency Procedures : In case of exposure, rinse skin with soap/water and seek medical advice if irritation persists .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed structures of 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine derivatives?
- Methodological Answer : Contradictions between NMR and computational models can be addressed via single-crystal X-ray diffraction. SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., amine-group interactions with pyrazole N atoms). ORTEP-3 visualizes thermal ellipsoids to confirm spatial arrangement . For example, a misassigned substituent position in NMR may be corrected via crystallographic R1 values < 0.05 .
Q. What strategies improve the accuracy of structure-activity relationship (SAR) studies for pyrazole-cyclopropane hybrids?
- Methodological Answer :
- Derivatization : Introduce substituents at the pyrazole 1-position (e.g., aryl or heteroaryl groups) and compare bioactivity. For instance, 1-(pyridin-3-yl) analogs show enhanced binding affinity in kinase assays .
- Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potential maps, correlating cyclopropane ring strain with reactivity .
- Biological Testing : Screen analogs in vitro (e.g., IC₅₀ assays) and cross-validate with crystallographic data to identify pharmacophoric features .
Q. How can researchers address low yields in multi-step syntheses of 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine derivatives?
- Methodological Answer :
- Intermediate Optimization : Stabilize reactive intermediates (e.g., iodopyrazoles) by avoiding prolonged exposure to light/moisture .
- Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps. For example, copper(I) bromide improves cyclopropanation efficiency compared to CuI .
- Workup Adjustments : Use acid-base extraction (e.g., 1M HCl) to isolate amine products from unreacted starting materials .
Data Analysis and Technical Challenges
Q. How should researchers interpret conflicting spectroscopic and computational data for cyclopropane-containing compounds?
- Methodological Answer :
- Cross-Validation : Compare experimental C NMR shifts (e.g., cyclopropane carbons at δ 15–25 ppm) with DFT-predicted values. Discrepancies >2 ppm suggest incorrect conformational models .
- Dynamic Effects : Use variable-temperature NMR to assess ring-flipping dynamics in cyclopropane derivatives, which may obscure signal splitting .
Q. What are the best practices for refining twinned crystals of 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
